2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
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Overview
Description
2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a sulfanyl group, and a trifluoromethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. For example, the compound can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The reaction conditions often include stirring at room temperature for a specified period, followed by purification steps such as filtration and washing with solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s triazole ring can coordinate with metal ions, enhancing its stability and reactivity . Additionally, the methoxy and sulfanyl groups contribute to its biological activity by interacting with cellular components and enzymes .
Comparison with Similar Compounds
Similar Compounds
- **2-methoxy-4-[(E)-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl]hydrazono]methyl]phenyl acetate .
- **2-methoxy-4-[(E)-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl]hydrazono]methyl]phenyl acetate .
Uniqueness
2-methoxy-4-[(E)-{[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H9F3N4O2S |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H9F3N4O2S/c1-20-8-4-6(2-3-7(8)19)5-15-18-9(11(12,13)14)16-17-10(18)21/h2-5,19H,1H3,(H,17,21)/b15-5+ |
InChI Key |
RAWULKKBDDXCMJ-PJQLUOCWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)O |
Origin of Product |
United States |
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